molecular formula C14H18ClNO4 B12878073 1-Benzyl-5-(methoxycarbonyl)pyrrolidine-2-carboxylic acid hydrochloride

1-Benzyl-5-(methoxycarbonyl)pyrrolidine-2-carboxylic acid hydrochloride

Katalognummer: B12878073
Molekulargewicht: 299.75 g/mol
InChI-Schlüssel: KWNLPZZTYADUDM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Benzyl-5-(methoxycarbonyl)pyrrolidine-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C14H17NO4·HCl It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-5-(methoxycarbonyl)pyrrolidine-2-carboxylic acid hydrochloride typically involves the reaction of benzylamine with a suitable pyrrolidine derivative. One common method includes the esterification of pyrrolidine-2-carboxylic acid followed by benzylation. The reaction conditions often involve the use of organic solvents such as methanol or ethanol and catalysts like hydrochloric acid to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale esterification and benzylation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The final product is usually purified through recrystallization or chromatography techniques to achieve the desired purity levels .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Benzyl-5-(methoxycarbonyl)pyrrolidine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

1-Benzyl-5-(methoxycarbonyl)pyrrolidine-2-carboxylic acid hydrochloride has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-Benzyl-5-(methoxycarbonyl)pyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor ligand, modulating the activity of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

    Pyrrolidine-2-carboxylic acid derivatives: These compounds share the pyrrolidine core structure and have similar chemical properties.

    Benzylamine derivatives: Compounds with benzylamine groups exhibit similar reactivity and applications.

Uniqueness: 1-Benzyl-5-(methoxycarbonyl)pyrrolidine-2-carboxylic acid hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable in various research and industrial applications .

Eigenschaften

Molekularformel

C14H18ClNO4

Molekulargewicht

299.75 g/mol

IUPAC-Name

1-benzyl-5-methoxycarbonylpyrrolidine-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C14H17NO4.ClH/c1-19-14(18)12-8-7-11(13(16)17)15(12)9-10-5-3-2-4-6-10;/h2-6,11-12H,7-9H2,1H3,(H,16,17);1H

InChI-Schlüssel

KWNLPZZTYADUDM-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1CCC(N1CC2=CC=CC=C2)C(=O)O.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.